2,7-naphthyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-naphthyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSIIKRHFAHNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rising Therapeutic Potential of 2,7-Naphthyridin-4-Amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-naphthyridine core, a unique bicyclic heteroaromatic scaffold, has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of 2,7-naphthyridin-4-amine derivatives and related analogues. We will delve into their significant roles as kinase inhibitors in oncology, their targeted antimicrobial properties, and their potential in other therapeutic areas. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the chemical biology of these promising compounds and providing a framework for future discovery efforts.
The 2,7-Naphthyridine Scaffold: A Foundation for Diverse Bioactivity
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The 2,7-naphthyridine isomer is one of six structural isomers of pyridopyridine.[1] The unique arrangement of nitrogen atoms in the 2,7-naphthyridine ring system creates a distinct electronic and steric environment, making it an attractive scaffold for the design of targeted therapeutics. Biological investigations have revealed that derivatives of 2,7-naphthyridine exhibit a wide array of pharmacological properties, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] This inherent versatility has spurred significant interest in the synthesis and biological evaluation of novel 2,7-naphthyridine-containing molecules.
Synthetic Strategies for Accessing the 2,7-Naphthyridine Core
The construction of the 2,7-naphthyridine scaffold can be achieved through various synthetic routes, often tailored to achieve specific substitution patterns. A comprehensive review of the literature reveals that these synthetic methodologies can be broadly categorized.[1] A significant number of syntheses rely on the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine precursors.[1] Additionally, acyclic compounds can be utilized as starting materials in cyclocondensation reactions to forge the bicyclic ring system.[1] More complex, tricyclic benzo[c][2][3]naphthyridines have been prepared from quinoline derivatives.[1][4] Furthermore, rearrangement reactions of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines have also been employed to access the 2,7-naphthyridine core.[1] Recent advancements have focused on developing step-economic strategies, such as domino reactions, to construct complex, functionalized benzo[c][2][3]naphthyridines with high stereoselectivity.[4]
Antimicrobial Activity: A Targeted Approach
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Derivatives of 2,7-naphthyridine have demonstrated promising antimicrobial activity, particularly against challenging pathogens.[2][5]
Selective Anti-Staphylococcal Activity
Recent studies have highlighted the potential of 2,7-naphthyridine derivatives as selective agents against Staphylococcus aureus, a notorious pathogen responsible for a wide range of infections.[2][5] Notably, certain derivatives have shown potent activity against S. aureus biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[2][5] One study identified a derivative, compound 10j , with a minimum inhibitory concentration (MIC) of 8 mg/L against S. aureus.[2] Importantly, these compounds exhibited low cytotoxicity against fibroblast cell lines and a lack of systemic toxicity in an in vivo Galleria mellonella larval model, suggesting a favorable safety profile.[2]
Mechanism of Action: Targeting DNA Gyrase
The antimicrobial activity of these 2,7-naphthyridine derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[2] The planar, conjugated system of the 2,7-naphthyridine scaffold facilitates π–π stacking interactions with nucleic acid bases and aromatic residues within the gyrase–DNA complex.[2] A hydrazone bridge, often incorporated into these derivatives, contributes essential hydrogen-bond donors and acceptors for stable binding.[2] Molecular modeling and dynamics simulations have provided insights into the structure-activity relationships, revealing that electron-withdrawing groups, such as halogens, on a terminal aryl ring can enhance electrostatic complementarity and improve binding affinity within the gyrase pocket.[2]
Figure 1: A generalized experimental workflow for the evaluation of 2,7-naphthyridine derivatives as antimicrobial agents.
Anticancer Properties: A Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2,7-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
Targeting Mitotic Progression: MASTL Kinase Inhibition
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[4][6] Overexpression of MASTL has been observed in various cancers, and its inhibition leads to mitotic catastrophe and selective eradication of cancer cells.[6] Novel 2,7-naphthyridine compounds have been identified as potent inhibitors of MASTL, representing a promising therapeutic strategy for a range of malignancies.[6] These inhibitors act by blocking the MASTL-mediated inactivation of the tumor suppressor protein phosphatase 2A (PP2A), thereby disrupting the delicate balance of phosphorylation events required for proper cell division.[4][6]
Figure 2: Simplified diagram illustrating the role of MASTL in mitotic progression and its inhibition by 2,7-naphthyridine derivatives.
Dual Inhibition of c-Kit and VEGFR-2
The receptor tyrosine kinases c-Kit and VEGFR-2 are crucial mediators of cell proliferation, survival, and angiogenesis, and their aberrant activation is implicated in various cancers. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been developed as potent dual inhibitors of c-Kit and VEGFR-2.[3] For instance, compound 9k exhibited excellent c-Kit inhibitory activity with an IC50 value of 8.5 nM, while compounds 10l and 10r displayed potent VEGFR-2 inhibition with IC50 values of 56.5 nM and 31.7 nM, respectively.[3] Molecular docking studies have provided insights into the binding modes of these compounds within the kinase active sites.[3]
Targeting the MET Proto-Oncogene
The MET proto-oncogene, which encodes a receptor tyrosine kinase, is another important target in cancer therapy. A novel 2,7-naphthyridinone-based MET kinase inhibitor, 13f , has been identified.[7] This compound demonstrated favorable in vitro potency and oral bioavailability, and more importantly, exhibited excellent in vivo efficacy in U-87 MG and HT-29 xenograft models.[7] The development of this compound highlights the potential of the 2,7-naphthyridinone scaffold for creating effective antitumor drugs.[7]
Inhibition of PDK-1
3-Phosphoinositide-dependent protein kinase-1 (PDK-1) is a key player in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. Substituted benzo[c][2][3]-naphthyridines have been shown to be potent inhibitors of PDK-1.[8] X-ray crystallography has confirmed the binding of these analogs within the active site of PDK-1, providing a structural basis for their inhibitory activity.[8]
Casein Kinase 2 (CK2) Inhibition
Naphthyridine-based inhibitors have also been developed as potent and selective chemical probes for Casein Kinase 2 (CK2), an enzyme implicated in various cellular processes and diseases, including cancer.[9] One such compound demonstrated exquisite selectivity for CK2α and CK2α' in broad kinome profiling.[9]
| Compound Class/Derivative | Target Kinase(s) | Key Findings | Reference |
| Benzo[c][2][3]naphthyridines | PDK-1 | Potent inhibition of PDK-1, with X-ray crystal structure confirming binding. | [8] |
| 2,7-Naphthyridinone-based | MET | Excellent in vivo efficacy in xenograft models (U-87 MG and HT-29). | [7] |
| 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | c-Kit, VEGFR-2 | Compound 9k showed an IC50 of 8.5 nM for c-Kit. Compounds 10l and 10r showed IC50s of 56.5 nM and 31.7 nM for VEGFR-2. | [3] |
| Novel 2,7-naphthyridine compounds | MASTL | Selective eradication of proliferative cancer cells by inducing mitotic catastrophe. | [6] |
| Naphthyridine-based inhibitors | Casein Kinase 2 (CK2) | Highly potent and selective chemical probe for CK2. | [9] |
Table 1: Summary of 2,7-Naphthyridine Derivatives as Kinase Inhibitors in Cancer.
Other Notable Biological Activities
Beyond their antimicrobial and anticancer properties, 2,7-naphthyridine derivatives have shown promise in other therapeutic areas.
Potent and Selective PDE5 Inhibition
Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5).[10] One compound, 4c , exhibited a PDE5 inhibition IC50 of 0.23 nM and demonstrated high selectivity over other PDE isoforms.[10] This compound also showed more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil, suggesting its potential for the treatment of erectile dysfunction.[10]
Cytotoxic Activity in Various Cancer Cell Lines
In addition to targeted kinase inhibition, some 2,7-naphthyridine derivatives have demonstrated broader cytotoxic effects against various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[11] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features important for their cytotoxic activity.[11] For example, 1-amino-4-phenyl-2,7-naphthyridine has shown cytotoxic activity against human lung tumor and breast cancer cell lines.[12]
Conclusion and Future Directions
The 2,7-naphthyridin-4-amine scaffold and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as targeted antimicrobial agents and potent kinase inhibitors in oncology underscores the value of this chemical class in modern drug discovery. The synthetic accessibility of the 2,7-naphthyridine core allows for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research in this area should continue to explore the vast chemical space around the 2,7-naphthyridine nucleus, with a focus on identifying novel biological targets and developing clinical candidates for a range of human diseases.
References
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (URL: [Link])
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (URL: [Link])
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (URL: [Link])
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC. (URL: [Link])
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC. (URL: [Link])
-
1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (URL: [Link])
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC. (URL: [Link])
-
Biological Activity of Naturally Derived Naphthyridines - PMC. (URL: [Link])
-
Antimicrobial Activity of Naphthyridine Derivatives | Scilit. (URL: [Link])
-
Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study - MDPI. (URL: [Link])
-
Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Benzo[c][2][3]naphthyridines as inhibitors of PDK-1 - PubMed. (URL: [Link])
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed. (URL: [Link])
-
ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. - ResearchGate. (URL: [Link])
-
Antimicrobial Activity of Naphthyridine Derivatives - PMC. (URL: [Link])
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - NIH. (URL: [Link])
-
Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (URL: [Link])
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC. (URL: [Link])
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (URL: [Link])
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- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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The 2,7-Naphthyridine Scaffold: Synthetic Architectures and Pharmacological Optimization
[1]
Introduction: The "Copyrine" Renaissance
In the landscape of nitrogen heterocycles, the 2,7-naphthyridine scaffold (historically known as the copyrine nucleus) represents a distinct yet underutilized bioisostere of isoquinoline and quinazoline. While its 1,5- and 1,8- isomers have dominated the antibiotic (e.g., nalidixic acid) and antiviral landscapes, the 2,7-isomer offers a unique vector for medicinal chemistry: balanced amphiphilicity .
The strategic insertion of the second nitrogen at the 7-position transforms the lipophilic naphthalene/isoquinoline core into a scaffold with enhanced aqueous solubility and distinct hydrogen-bonding capabilities, without the metabolic liability often seen in highly nitrogen-rich systems like pteridines.
Structural Rationale & The Nitrogen Scan
The 2,7-naphthyridine core is planar and electron-deficient. Its dipoles are oriented such that it can serve as a bidentate ligand in metallo-enzyme active sites or as a precise H-bond acceptor in kinase hinge regions.
Physicochemical Profile (Comparative):
| Property | Naphthalene | Isoquinoline | 2,7-Naphthyridine | Implication |
| LogP (Calc) | ~3.3 | ~2.1 | ~1.2 | Enhanced bioavailability; reduced non-specific binding. |
| pKa (conj.[1] acid) | N/A | 5.4 | ~3.6 (N-2), ~2.8 (N-7) | Reduced basicity prevents lysosomal trapping. |
| H-Bond Acceptors | 0 | 1 | 2 | Dual-point interaction potential (e.g., Hinge binding). |
| TPSA (Ų) | 0 | 12.9 | 25.8 | Improved permeability/solubility balance. |
Synthetic Architectures
The primary barrier to the adoption of 2,7-naphthyridines has been synthetic accessibility. Unlike quinolines (accessible via Skraup/Friedländer), the 2,7-system requires constructing the second pyridine ring onto a pre-functionalized pyridine core to avoid regioselectivity issues during electrophilic substitution.
Dominant Strategy: The Pyridine-Enamine Cyclization
The most robust route for medicinal chemistry—allowing for late-stage diversification—is the condensation of 4-methyl-3-cyanopyridines with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with primary amines.
Figure 1: The standard synthetic workflow for generating 2,7-naphthyridin-1-ones, a privileged scaffold for kinase inhibition.
Alternative Strategy: N-Oxide Rearrangement
For fully aromatic systems (non-ones), the rearrangement of pyrrolo[3,4-c]pyridine N-oxides offers access to the parent 2,7-naphthyridine ring, though this is less amenable to high-throughput analog generation.
Medicinal Chemistry & Pharmacological Optimization
Kinase Inhibition (Oncology)
The 2,7-naphthyridin-1-one scaffold has emerged as a potent template for Type I and Type II kinase inhibitors.
-
c-MET Inhibition: The lactam motif mimics the interaction of quinolinones. Derivatives like Compound 13f (referenced in literature) utilize the 2,7-scaffold to lock pharmacophores in a bioactive conformation, achieving nanomolar potency against c-MET.
-
c-Kit / VEGFR-2: 8-amino-substituted variants have demonstrated dual inhibition profiles. The N-7 nitrogen often points towards the solvent front, allowing for solubilizing groups (e.g., piperazines) to be attached without disrupting the hinge binding at N-2/C-1.
Antimicrobial Selectivity (Infectious Disease)
Recent studies highlight 2,7-naphthyridines as targeted anti-staphylococcal agents.[2][3] Unlike broad-spectrum fluoroquinolones (1,4-dihydro-4-oxo-quinolines), specific 2,7-isomers (e.g., hydrazone derivatives) exhibit:
-
Selectivity: High potency against S. aureus (MIC ~8 mg/L) with reduced toxicity toward commensal Lactobacillus species, a critical "microbiota-sparing" property.[2][3]
MASTL Kinase Targeting
A novel application involves the inhibition of Microtubule-associated serine/threonine kinase-like (MASTL). 2,7-naphthyridines here act by inducing mitotic catastrophe in proliferative cancer cells, validating the scaffold's utility beyond standard tyrosine kinases.
Figure 2: Pharmacophore mapping of the 2,7-naphthyridinone scaffold within a typical ATP-competitive kinase binding pocket.
Experimental Protocols
Protocol A: Synthesis of 2,7-Naphthyridin-1(2H)-one Core
A self-validating protocol for the construction of the core scaffold.
Reagents:
-
4-methyl-3-cyanopyridine (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
DMF (Anhydrous)
-
Primary Amine (R-NH2) or Ammonium Acetate (5.0 eq)
Step-by-Step:
-
Enamine Formation: Dissolve 4-methyl-3-cyanopyridine in anhydrous DMF (0.5 M concentration). Add DMF-DMA.
-
Reflux: Heat the sealed reaction vessel to 140°C for 12 hours.
-
Checkpoint: Monitor TLC (SiO2, 5% MeOH/DCM). The starting material spot (Rf ~0.6) should disappear, replaced by a highly polar red/orange enamine spot.
-
-
Cyclization: Cool the mixture to room temperature. Add the primary amine (or ammonium acetate for the unsubstituted lactam).
-
Heating Phase II: Heat to 100°C for 4–6 hours.
-
Workup: Pour the reaction mixture into crushed ice/water. The 2,7-naphthyridin-1-one typically precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/DMF. If oil forms, extract with DCM and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Kinase IC50 Determination (FRET Assay)
Standardized for MET or c-Kit evaluation.
-
Preparation: Prepare 3x enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Transfer: Dispense 2,7-naphthyridine analogs (in DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo 550).
-
Incubation: Add 3x enzyme solution. Incubate for 15 mins at RT to allow compound-enzyme equilibrium.
-
Reaction Start: Add 3x substrate/ATP mix (FAM-labeled peptide substrate).
-
Termination: After 60 mins, add Stop Solution (EDTA).
-
Readout: Measure fluorescence intensity (Ex 485 nm / Em 530 nm) on a microplate reader.
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
References
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives. ResearchGate. Available at: [Link]
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. International Journal of Molecular Sciences. Available at: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Publications. Available at: [Link]
A Technical Guide to the Solubility Profile of 2,7-Naphthyridin-4-amine in Organic Solvents
This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility profile of 2,7-naphthyridin-4-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry and drug development.[1] Given the specific nature of this compound, this document emphasizes the foundational principles and experimental methodologies required to establish its solubility, rather than presenting pre-existing, comprehensive datasets. The insights and protocols herein are designed for researchers, chemists, and drug development professionals to generate and leverage critical solubility data for lead optimization and formulation development.
Part 1: Theoretical Framework for Solubility
The solubility of a crystalline solid like 2,7-naphthyridin-4-amine in a liquid solvent is governed by a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
The Energetics of Dissolution
Solubility is fundamentally a thermodynamic process. The dissolution of a crystalline solid can be envisioned as two primary energetic hurdles:
-
Lattice Energy (ΔH_Lattice): This is the energy required to overcome the intermolecular forces holding the 2,7-naphthyridin-4-amine molecules together in the crystal lattice.[2] The planar, conjugated system of the naphthyridine core allows for significant π–π stacking, while the amine group and ring nitrogens can participate in strong hydrogen bonding.[3] A high lattice energy, indicative of a very stable crystal, will inherently resist dissolution and lead to lower solubility.[4]
-
Solvation Energy (ΔH_Solvation): This is the energy released when the separated solute molecules are surrounded and stabilized by solvent molecules.[5] The magnitude of this energy depends on the compatibility of the solute and solvent in terms of polarity, hydrogen bonding capability, and other intermolecular forces.
For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy.
Key Physicochemical Properties Influencing Solubility
To predict the solubility of 2,7-naphthyridin-4-amine, one must first understand its intrinsic physicochemical properties.
-
Polarity and Hydrogen Bonding: The 2,7-naphthyridine scaffold contains two nitrogen atoms within its fused pyridine rings, and the exocyclic amine at the 4-position provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen).[6] This structure imparts a significant degree of polarity.
-
Prediction: Solubility will be highest in polar solvents capable of hydrogen bonding. Polar aprotic solvents (like DMSO, DMF) should be effective due to dipole-dipole interactions and their ability to accept hydrogen bonds. Polar protic solvents (like ethanol, methanol) will be effective as they can both donate and accept hydrogen bonds. Nonpolar solvents (like hexane, toluene) are expected to be poor solvents due to the "like dissolves like" principle. The solubility of the related compound 4-aminopyridine in ethanol and DMSO is approximately 30 mg/mL, suggesting a similar range for this scaffold.[7]
-
-
Acidity/Basicity (pKa): The pKa value indicates the pH at which a molecule is 50% ionized.[8] As a heterocyclic amine, 2,7-naphthyridin-4-amine is basic. The ring nitrogens and the exocyclic amine will become protonated in acidic conditions.
-
Impact: Ionization dramatically increases aqueous solubility but generally decreases solubility in low-polarity organic solvents. Understanding the pKa is critical for developing salt forms and predicting behavior in buffered solutions. While the specific pKa is not published, it can be determined experimentally via potentiometric titration or estimated using computational models.[9][10]
-
-
Lipophilicity (logP): The partition coefficient (logP) measures a compound's preference for a lipid (n-octanol) versus an aqueous environment. It is a key indicator of its hydrophobic/hydrophilic character. A logP value greater than 5 can suggest poor aqueous solubility.[11]
Part 2: Experimental Determination of Solubility
A comprehensive solubility profile requires distinguishing between two key measurements: kinetic and thermodynamic solubility. For early-stage drug discovery, kinetic solubility is often sufficient, while thermodynamic solubility is the "gold standard" for later-stage development and formulation.[14]
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound that precipitates out of a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous or organic solvent.[15] It reflects the solubility challenges encountered when compounds are diluted from DMSO stocks in biological assays.
Step-by-Step Protocol: Kinetic Solubility by UV Spectrophotometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2,7-naphthyridin-4-amine in 100% DMSO.[16]
-
Plate Setup: In a 96-well microtiter plate, add 198 µL of the desired organic solvent to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and 1% DMSO. Mix thoroughly.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[15] This allows for precipitation to occur.
-
Separation: Filter the plate using a solubility filter plate (e.g., 0.45 µm) to separate any precipitated solid from the saturated solution.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax.
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., 50:50 acetonitrile/water).
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with an excess of the solid material.[17] It is a lower-throughput but more accurate method, crucial for understanding the absolute solubility limit.[18]
Step-by-Step Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid 2,7-naphthyridin-4-amine (e.g., 1-2 mg) to a glass vial.[19] Ensure the amount is sufficient to maintain a solid excess throughout the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or on a roller system at a controlled temperature (e.g., 25°C) for 24 hours.[18] This extended time is critical to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For accuracy, filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS method against a multi-point calibration curve.[17]
Part 3: Interpreting the Solubility Profile
The data generated from these experiments will provide a comprehensive solubility profile. The results should be tabulated for clear comparison across different solvent classes.
Predicted and Illustrative Solubility Data
Based on the structure of 2,7-naphthyridin-4-amine and data from similar aminopyridine compounds, a predicted solubility profile can be established.[7][20][21] The following table presents this predicted profile alongside hypothetical (but realistic) quantitative data that a researcher might obtain.
| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility | Illustrative Data (µg/mL) | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Very High | >20,000 | Strong dipole-dipole interactions and H-bond acceptor capability effectively solvate the polar scaffold. |
| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | High | ~15,000 | Similar to DMSO, a strong polar aprotic solvent. | |
| Acetonitrile (ACN) | 5.8 | Acceptor | Moderate | ~1,000 | Less polar than DMSO/DMF, resulting in weaker solute-solvent interactions. | |
| Polar Protic | Methanol (MeOH) | 5.1 | Donor/Acceptor | High | ~10,000 | Can both donate and accept H-bonds, effectively interacting with the amine and ring nitrogens. |
| Ethanol (EtOH) | 4.3 | Donor/Acceptor | High | ~8,000 | Slightly less polar than methanol, leading to slightly lower solubility. | |
| Nonpolar | Dichloromethane (DCM) | 3.1 | None | Low | ~150 | Limited polarity, unable to effectively disrupt the crystal lattice or solvate the polar functional groups. |
| Toluene | 2.4 | None | Very Low | <10 | Aromatic but nonpolar; lacks the interactions needed for significant solvation. | |
| n-Hexane | 0.1 | None | Insoluble | <1 | Aliphatic and nonpolar; energetically very unfavorable to dissolve the polar solute. |
Causality and Field-Proven Insights
-
DMSO as a "Universal" Solvent: The very high solubility in DMSO is expected and is a primary reason it is used for compound stock solutions in high-throughput screening. However, be aware that compounds can sometimes precipitate upon dilution into aqueous buffers, which is precisely what the kinetic solubility assay is designed to detect.[15]
-
Protic vs. Aprotic Solvents: The high solubility in both protic (Methanol) and aprotic (DMSO) solvents highlights the dual nature of the 2,7-naphthyridin-4-amine molecule. Its ability to accept hydrogen bonds from protic solvents and its large dipole moment allowing for interactions with aprotic solvents make it versatile.
-
The Insolubility Limit: The negligible solubility in hexane is a key finding. It confirms that van der Waals forces are insufficient to overcome the strong intermolecular forces (π-stacking and H-bonds) within the crystal lattice. This information is critical for purification strategies, such as anti-solvent crystallization.
References
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. Retrieved from [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). PubMed. Retrieved from [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]
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Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
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24.S: Amines and Heterocycles (Summary). (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data, ACS Publications. Retrieved from [Link]
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Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). ResearchGate. Retrieved from [Link]
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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9.12: Lattice Energies and Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
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Principles of Solubility. (n.d.). ResearchGate. Retrieved from [Link]
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In-vitro Thermodynamic Solubility. (n.d.). Protocols.io. Retrieved from [Link]
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (n.d.). ResearchGate. Retrieved from [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. Retrieved from [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (n.d.). PubMed Central. Retrieved from [Link]
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Solubility of Organic Compounds. (n.d.). University of Toronto. Retrieved from [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]
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Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (n.d.). ACS Publications. Retrieved from [Link]
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Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020). PubMed. Retrieved from [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). SpringerLink. Retrieved from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved from [Link]
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What is pKa and how is it used in drug development? (2023). Pion Inc. Retrieved from [Link]
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Predicting drug solubility in organic solvents mixtures. (2024). University of Padua. Retrieved from [Link]
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Formation and prediction of heterocyclic amines and N-nitrosamines in smoked sausages using back propagation artificial neural network. (2024). PubMed. Retrieved from [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PubMed Central (PMC) - NIH. Retrieved from [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). SciSpace. Retrieved from [Link]
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4-Aminopyridine. (n.d.). Solubility of Things. Retrieved from [Link]
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How is lattice energy related to solubility? (2017). Quora. Retrieved from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar. Retrieved from [Link]
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4-Aminopyridine (4-AP). (n.d.). MP Biomedicals. Retrieved from [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved from [Link]
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Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy... (n.d.). Aakash Institute. Retrieved from [Link]
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Log P values determined via shake flask method and subsequent AAS... (n.d.). ResearchGate. Retrieved from [Link]
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Principles of Drug Action 1, Spring 2005, Amines. (n.d.). CUNY. Retrieved from [Link]
-
5.8.2: Lattice Energies and Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2,7-Naphthyridin-4-amine as a Ligand in Metal Complexes
Introduction: The Emerging Potential of 2,7-Naphthyridin-4-amine in Coordination Chemistry
The field of medicinal inorganic chemistry is continually exploring novel ligand scaffolds to develop metal complexes with enhanced therapeutic and catalytic properties.[1] Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The specific isomer, 2,7-naphthyridine, and its derivatives have shown a wide spectrum of biological activities, making them attractive candidates for drug development.[4] The introduction of an amine functionality at the 4-position of the 2,7-naphthyridine scaffold presents a compelling opportunity for its use as a versatile ligand in coordination chemistry.
The 2,7-naphthyridin-4-amine ligand offers multiple potential coordination sites: the two nitrogen atoms of the naphthyridine core and the exocyclic amino group. This multi-denticity allows for the formation of stable chelate rings with metal ions, which can significantly influence the electronic and steric properties of the resulting complex.[5] The coordination of bioactive organic molecules, such as 2,7-naphthyridin-4-amine, to metal centers is a strategic approach to modulate their therapeutic efficacy and overcome challenges like drug resistance.[1]
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing 2,7-naphthyridin-4-amine as a ligand for the synthesis of novel metal complexes. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and characterization, and explore potential applications in drug discovery and catalysis.
I. Ligand Properties and Coordination Behavior
The coordination behavior of 2,7-naphthyridin-4-amine is predicted to be rich and versatile, influenced by the electronic properties of the naphthyridine ring system and the presence of the amino substituent.
A. Potential Coordination Modes
The 2,7-naphthyridin-4-amine ligand can potentially coordinate to a metal center in several ways:
-
Monodentate Coordination: Through one of the ring nitrogen atoms (N2 or N7) or the exocyclic amino group (-NH2). This mode of coordination is common for simpler amine and pyridine-based ligands.[6]
-
Bidentate Chelation:
-
N,N'-chelation: Involving one of the ring nitrogens (likely N2 due to steric accessibility) and the exocyclic amino group, forming a stable five-membered chelate ring.
-
N,N-chelation: Bridging two metal centers, with each ring nitrogen coordinating to a different metal ion. This is a known coordination mode for other naphthyridine isomers like 1,8-naphthyridine.[7]
-
-
Bridging Ligand: The ligand could bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers.[8]
The preferred coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions (solvent, temperature), and the presence of other ancillary ligands.[6]
B. Electronic and Steric Considerations
The electron-donating amino group is expected to increase the electron density on the naphthyridine ring, potentially enhancing the Lewis basicity of the ring nitrogens and influencing the stability of the resulting metal complexes. The steric hindrance around the potential coordination sites will also play a crucial role in determining the geometry of the final complex.
II. Synthesis of 2,7-Naphthyridin-4-amine Metal Complexes: A General Protocol
The synthesis of metal complexes with 2,7-naphthyridin-4-amine can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a general protocol that can be adapted for various transition metals.
A. Materials and Reagents
-
2,7-Naphthyridin-4-amine (ligand)
-
Metal salts (e.g., PdCl₂, Cu(NO₃)₂, Zn(OAc)₂, etc.)
-
Solvents (e.g., ethanol, methanol, acetonitrile, DMF, DMSO)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Inert atmosphere setup (e.g., Schlenk line) for air-sensitive reactions
B. General Synthetic Procedure
-
Ligand Dissolution: Dissolve a specific molar equivalent of 2,7-naphthyridin-4-amine in a suitable solvent in a round-bottom flask. Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Addition: In a separate flask, dissolve the desired metal salt in the same or a miscible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. For less reactive precursors, the reaction mixture may need to be heated to reflux for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: Upon completion of the reaction, the metal complex may precipitate out of the solution. If so, it can be collected by filtration. If the complex remains dissolved, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Table 1: Suggested Starting Conditions for Synthesis
| Metal Precursor | Ligand:Metal Ratio | Solvent | Temperature | Expected Product Type |
| PdCl₂ | 2:1 | DMF/H₂O | 80 °C | [Pd(L)₂Cl₂] |
| Cu(NO₃)₂·3H₂O | 1:1 or 2:1 | Ethanol | Reflux | [Cu(L)(NO₃)₂] or [Cu(L)₂(NO₃)₂] |
| Zn(OAc)₂·2H₂O | 2:1 | Methanol | Room Temp | [Zn(L)₂(OAc)₂] |
| AgNO₃ | 1:1 | Ethanol | Room Temp | [Ag(L)NO₃] |
L = 2,7-naphthyridin-4-amine
C. Rationale for Experimental Choices
The choice of solvent is critical as it must dissolve both the ligand and the metal salt and should not coordinate too strongly to the metal ion, which could inhibit the formation of the desired complex. The stoichiometry of the reactants will influence the final structure of the complex, with different ligand-to-metal ratios potentially yielding complexes with varying numbers of coordinated ligands.
III. Characterization of 2,7-Naphthyridin-4-amine Metal Complexes
A thorough characterization of the newly synthesized complexes is essential to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.
A. Spectroscopic Techniques
-
¹H and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand to the metal center. Upon coordination, the chemical shifts of the protons and carbons of the ligand are expected to change.
-
Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the stretching frequencies of the N-H and C=N bonds upon complexation can provide evidence of coordination through the amino group and the ring nitrogens, respectively.
-
UV-Visible Spectroscopy: To study the electronic properties of the complexes. The appearance of new absorption bands in the visible region can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands.
B. Analytical Techniques
-
Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[10]
dot
Caption: Experimental workflow for synthesis and characterization.
IV. Potential Applications of 2,7-Naphthyridin-4-amine Metal Complexes
Based on the known biological activities of naphthyridine derivatives and the therapeutic potential of metal complexes, several applications for 2,7-naphthyridin-4-amine metal complexes can be envisioned.
A. Anticancer Agents
Many metal complexes, particularly those of platinum and palladium, exhibit potent anticancer activity.[2] The coordination of 2,7-naphthyridin-4-amine to these metals could lead to novel compounds with improved efficacy and reduced side effects. The planar nature of the naphthyridine ring system may facilitate intercalation with DNA, a common mechanism of action for many anticancer drugs.
B. Antimicrobial Agents
Naphthyridine derivatives have a long history as antimicrobial agents.[10] The formation of metal complexes can enhance the antimicrobial activity of the organic ligand through various mechanisms, including increased lipophilicity and inhibition of essential microbial enzymes. Silver(I) complexes, in particular, are well-known for their broad-spectrum antimicrobial properties.[8]
dot
Caption: Potential applications of the metal complexes.
C. Catalysis
Naphthyridine-based ligands have been successfully employed in various catalytic transformations.[4] The electronic properties of 2,7-naphthyridin-4-amine metal complexes could be tuned by varying the metal center and ancillary ligands, making them potential catalysts for a range of organic reactions, such as cross-coupling reactions or oxidations.
V. Self-Validating Systems and Troubleshooting
A. Purity Assessment
The purity of the synthesized complexes is paramount for reliable biological and catalytic testing. It is crucial to use a combination of techniques to assess purity:
-
NMR Spectroscopy: The absence of signals corresponding to the free ligand or impurities.
-
Elemental Analysis: The experimental values should be within ±0.4% of the calculated values for the proposed formula.
-
Melting Point: A sharp melting point is indicative of a pure compound.
B. Stability Studies
The stability of the complexes in solution should be assessed, particularly for biological applications. This can be done by monitoring the UV-Vis or NMR spectrum of the complex in a relevant solvent (e.g., DMSO/water mixture) over time. Any changes in the spectrum may indicate decomposition or ligand exchange.
C. Troubleshooting Common Issues
-
Low Yield: Optimize reaction conditions (temperature, reaction time, solvent). Ensure the purity of starting materials.
-
Difficulty in Characterization: If the complex is paramagnetic, NMR spectroscopy may not be informative. In such cases, other techniques like EPR spectroscopy can be employed. If single crystals are difficult to obtain, powder X-ray diffraction can provide information about the solid-state structure.
-
Insolubility: The solubility of the complex can be modified by changing the counter-ion or by introducing solubilizing groups on the ligand.
Conclusion
2,7-Naphthyridin-4-amine represents a promising, yet underexplored, ligand for the development of novel metal complexes. Its potential for multiple coordination modes and the inherent biological activity of the naphthyridine scaffold make it a highly attractive target for researchers in coordination chemistry, medicinal chemistry, and catalysis. The protocols and guidelines presented in this document provide a solid foundation for the synthesis, characterization, and exploration of the applications of these exciting new compounds.
References
Sources
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- 3. Indole-Based Metal Complexes and Their Medicinal Applications[v1] | Preprints.org [preprints.org]
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- 9. jocpr.com [jocpr.com]
- 10. Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rational Design and Synthesis of 2,7-Naphthyridine-Based MASTL Inhibitors
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl), is a critical regulator of mitotic progression.[1][2] By phosphorylating ENSA and ARPP19, MASTL inhibits protein phosphatase 2A (PP2A-B55), thereby preventing the premature dephosphorylation of Cdk1 substrates. Overexpression of MASTL is linked to poor prognosis in breast and colorectal cancers, making it a high-value therapeutic target.
This guide details the rational design and chemical preparation of MASTL inhibitors utilizing a 2,7-naphthyridine scaffold . While early-generation inhibitors (e.g., GKI-1, MKI-2) utilized pyrimidine or quinazoline cores, the 2,7-naphthyridine scaffold offers distinct advantages in solubility and vector placement for accessing the solvent-exposed region of the ATP-binding pocket. This protocol covers scaffold synthesis, functionalization, and biochemical validation.
Part 1: Rational Design & Structural Logic
The Pharmacophore Strategy
MASTL belongs to the AGC kinase family but contains a unique non-conserved middle region (NCMR).[3] However, its ATP-binding pocket shares homology with other AGC kinases (e.g., PKA, ROCK).
-
Scaffold Hopping: The 2,7-naphthyridine system acts as a bioisostere to the quinazoline core found in MKI-2. The nitrogen atoms at positions 2 and 7 provide critical hydrogen bond acceptor capabilities for the hinge region (specifically interacting with Leu113 and Glu111 in the MASTL hinge).
-
Selectivity Filter: To avoid off-target inhibition of structurally similar kinases (e.g., ROCK1), the C1-position of the naphthyridine is functionalized with bulky hydrophobic groups that exploit the unique "gatekeeper" residues in MASTL.
Signaling Pathway Context
Inhibition of MASTL restores PP2A-B55 activity, leading to mitotic collapse in cancer cells.
Figure 1: The MASTL-ENSA-PP2A axis.[4][5] MASTL inhibition reactivates PP2A, dephosphorylating mitotic substrates and forcing mitotic exit/catastrophe.
Part 2: Chemical Synthesis Protocol
Retrosynthetic Analysis
The 2,7-naphthyridine core is constructed via a condensation-cyclization strategy starting from substituted pyridines. The key intermediate is 1-chloro-2,7-naphthyridine , which allows for late-stage diversification via nucleophilic aromatic substitution (
Step-by-Step Synthesis
Target Intermediate: 1-chloro-3-phenyl-2,7-naphthyridine (Generic Scaffold)
Step 1: Formation of Enamine Precursor
-
Reagents: 4-methyl-3-cyanopyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Conditions:
-
Charge a round-bottom flask with 4-methyl-3-cyanopyridine under
atmosphere. -
Add DMF-DMA dropwise.
-
Reflux at 140°C for 12 hours.
-
Monitor: TLC (50% EtOAc/Hexane) should show disappearance of starting material (
). -
Workup: Evaporate volatiles in vacuo to yield the dark red enamine solid. Use directly in the next step.
-
Step 2: Cyclization to 2,7-Naphthyridin-1(2H)-one
-
Reagents: Crude enamine (from Step 1), Benzyl amine (or substituted aniline for R-group diversity), acetic acid (catalytic).
-
Solvent: Ethanol.
-
Conditions:
-
Dissolve enamine in ethanol.
-
Add amine (1.2 eq).
-
Reflux for 4–6 hours. The ring closes to form the lactam (naphthyridinone).
-
Purification: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.
-
Yield Check: Expected yield 60–75%.
-
Step 3: Aromatization/Chlorination
-
Reagents:
(Phosphorus oxychloride, excess). -
Conditions:
-
Suspend the lactam in neat
. -
Heat to 100°C for 2 hours.
-
Critical Safety Note: Quench carefully by pouring onto crushed ice/ammonium hydroxide mixture.
reacts violently with water. -
Extraction: Extract with DCM (
). Dry over . -
Result: 1-chloro-2,7-naphthyridine derivative.[6]
-
Step 4: Final Coupling (Hinge Binder Installation)
-
Reagents: 1-chloro-intermediate, 4-amino-pyrazole or substituted aniline (hinge binder),
(5 mol%), Xantphos (10 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Conditions:
-
Microwave irradiation at 120°C for 30 mins OR reflux for 16 hours.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Figure 2: Convergent synthesis route for 2,7-naphthyridine MASTL inhibitors.
Part 3: Biochemical Validation Protocols
In Vitro Kinase Assay (ADP-Glo)
To verify inhibition, use a recombinant MASTL kinase domain and its physiological substrate, ARPP19.
Materials:
-
Recombinant human MASTL (active, residues 1–879 or kinase domain).
-
Substrate: Recombinant ARPP19 or ENSA.
-
Assay Buffer: 50 mM Tris (pH 7.5), 10 mM
, 1 mM DTT, 0.01% BSA. -
Detection: Promega ADP-Glo™ Kinase Assay kit.
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the 2,7-naphthyridine inhibitor in DMSO (Top concentration: 10 µM).
-
Enzyme Mix: Dilute MASTL to 2 nM in Assay Buffer. Add 2 µL to 384-well plate.
-
Inhibitor Addition: Add 1 µL of compound. Incubate 15 mins at RT.
-
Substrate Start: Add 2 µL of ATP (10 µM final) + ARPP19 (5 µM final).
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination: Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 mins.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 mins.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
Cellular Target Engagement (Western Blot)
Validation of MASTL inhibition in cells requires monitoring the phosphorylation status of ENSA/ARPP19.
Protocol:
-
Cell Line: MCF-7 or HeLa (MASTL-dependent lines).
-
Synchronization: Treat cells with Nocodazole (100 ng/mL) for 16 hours to arrest in mitosis (where MASTL is active).
-
Treatment: Add 2,7-naphthyridine inhibitor (1–5 µM) for 2 hours.
-
Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Blotting:
-
Result Interpretation: A potent inhibitor will show a dose-dependent decrease in p-ENSA signal despite the mitotic arrest.
Part 4: Data Summary & Troubleshooting
Expected SAR Trends
Based on structural homology with MKI-2 and GKI-1:
| Substituent Position (Naphthyridine) | Modification | Effect on MASTL Activity |
| C1 (Hinge Binder) | Amino-pyrazole | High Potency (H-bond to Leu113). |
| C1 (Hinge Binder) | Simple Aniline | Moderate Potency. |
| C3 (Solvent Front) | Phenyl / Heterocycle | Improves solubility and selectivity. |
| C8 (Gatekeeper) | Small alkyl (Me/Et) | Tolerated; large groups clash with Val94. |
Troubleshooting Guide
-
Issue: Low yield in cyclization (Step 2).
-
Solution: Ensure the enamine formation (Step 1) is complete. Residual water in DMF inhibits this. Use fresh DMF-DMA.
-
-
Issue: High
in ADP-Glo.-
Solution: Verify ATP concentration.[3] MASTL has a high
for ATP; if assay ATP is too high (>100 µM), it may outcompete competitive inhibitors. Stick to levels (10–20 µM).
-
-
Issue: Compound precipitation in assay.
-
Solution: 2,7-naphthyridines can be flat and lipophilic. Add 0.01% Triton X-100 to the assay buffer.
-
References
-
MASTL Structure & Function: Ocasio, C. A., et al. (2016).[2] A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct.[1][2] Oncotarget.[1][8]
-
MKI-2 Inhibitor Discovery: Kim, Y. S., et al. (2021).[4][7] Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes.[4][7] Pharmaceuticals.[4]
-
2,7-Naphthyridine Synthesis: Maligres, P. E., et al. (2019). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (General reference for scaffold synthesis methodology adapted in Part 2).
-
MASTL Pathway Regulation: Vigneron, S., et al. (2011). Greatwall maintains mitosis through regulation of PP2A.[9] Science.[9]
-
ADP-Glo Assay Validation: Promega Technical Manual for Kinase Assays.
Sources
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.kr [promega.kr]
- 9. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal | Springer Nature Link [link.springer.com]
Application Note: Regioselective Functionalization of 2,7-Naphthyridin-4-amine at C-1
This Application Note provides a comprehensive technical guide for the functionalization of 2,7-naphthyridin-4-amine at the C-1 position . This scaffold serves as a critical bioisostere for isoquinolines and quinazolines in kinase inhibitor discovery, yet its specific functionalization remains synthetically challenging due to the competing electronics of the diazanaphthalene core and the electron-donating amine.
Executive Summary
The 2,7-naphthyridine scaffold is an "under-explored" chemical space compared to its 1,5- and 1,8-isomers. The C-1 position (adjacent to N-2 and the bridgehead) is the most strategic site for introducing diversity, offering a vector distinct from the C-4 amine. However, the 4-amino group exerts a strong mesomeric effect (+M), increasing electron density at C-1 (para-like relationship) and C-3, which deactivates the ring toward nucleophilic functionalization while complicating electrophilic regioselectivity.
This guide details three distinct, self-validating methodologies to overcome these electronic biases:
-
The Oxidative Activation Route (N-Oxide Rearrangement): For introducing halogens or heteroatoms.
-
Minisci Radical Alkylation: For direct C(sp²)–C(sp³) bond formation.
-
Directed Lithiation (DeProtonative Metalation): For introducing electrophiles (formyl, iodo, carboxyl).
Strategic Analysis & Reactivity Profile
Electronic Landscape
The 2,7-naphthyridin-4-amine system presents a "push-pull" electronic conflict:
-
The Scaffold: The 2,7-naphthyridine core is naturally electron-deficient (
-deficient). C-1 is classically the most electrophilic site (analogous to C-1 in isoquinoline). -
The Substituent: The 4-amino group is a strong electron donor. Through resonance, it pushes electron density into the ring, specifically enriching C-1 and C-3 .
Implication: Direct nucleophilic attack (e.g., Chichibabin) at C-1 is difficult without prior activation. Conversely, the C-1 proton remains significantly acidic (
Decision Matrix: Selecting the Protocol
| Desired Functional Group at C-1 | Recommended Methodology | Key Intermediate | Complexity |
| Halogen (-Cl, -Br) | Method 1: N-Oxide Rearrangement | N-Oxide | Medium |
| Alkoxy / Amino (-OR, -NHR) | Method 1 (via | 1-Chloro derivative | High |
| Alkyl (-R) | Method 2: Minisci Reaction | Radical Cation | Low (1-step) |
| Formyl / Carboxyl (-CHO, -COOH) | Method 3: Directed Lithiation | 1-Lithio species | High (Air sensitive) |
Detailed Protocols
Methodology 1: N-Oxide Mediated Chlorination (The "Gold Standard")
Best for: Creating a linchpin for subsequent
This method utilizes the Boekelheide rearrangement logic. We first protect the amine to prevent competitive oxidation, then oxidize the ring nitrogen (N-2), and finally rearrange with a chlorinating agent.
Step-by-Step Protocol
Phase A: Protection & Oxidation
-
Protection: Dissolve 2,7-naphthyridin-4-amine (1.0 equiv) in DCM. Add
(1.2 equiv) and DMAP (0.1 equiv). Stir at RT for 4 h. Isolate the N-Boc-protected amine .-
Why? Free amines can oxidize to nitro groups or form N-oxides on the exocyclic nitrogen.
-
-
Oxidation: Dissolve the protected substrate in DCM (0.1 M). Cool to 0°C.
-
Reagent Addition: Add m-CPBA (1.2 equiv, 70-75% wt) portion-wise.
-
Reaction: Warm to RT and stir for 12 h.
-
Checkpoint: Monitor by LCMS. The N-oxide will show a mass shift of +16 Da and significantly reduced retention time (more polar).
-
-
Workup: Quench with sat.
(removes excess peroxide) and sat. . Extract with DCM/MeOH (9:1).
Phase B: Rearrangement/Chlorination
-
Setup: Suspend the N-oxide (from Phase A) in dry
or Toluene. -
Reagent: Add
(5.0 equiv) dropwise at RT. -
Reflux: Heat to 70–80°C for 2–4 h.
-
Mechanism:[1] The N-oxide oxygen attacks P, forming a good leaving group. Chloride attacks C-1 (the most electrophilic position alpha to N), restoring aromaticity and expelling the phosphate.
-
-
Quench: Critical Safety Step. Cool to 0°C. Pour slowly onto ice/water with vigorous stirring. Neutralize with
to pH 8. -
Deprotection (Optional): The Boc group may cleave under these acidic conditions. If not, treat with TFA/DCM to reveal the 1-chloro-2,7-naphthyridin-4-amine .
Methodology 2: Minisci Radical Alkylation
Best for: Late-stage functionalization (LSF) to introduce alkyl/cycloalkyl groups directly.
This reaction exploits the innate electrophilicity of the protonated heterocycle towards nucleophilic radicals.
Step-by-Step Protocol
-
Solvent System: Prepare a biphasic mixture of DCM and Water (1:1) or use TFA/Water if solubility is poor.
-
Substrate: Dissolve 2,7-naphthyridin-4-amine (1.0 equiv) in the solvent. Add TFA (5.0 equiv).
-
Why? Protonation of the ring nitrogens (and the exocyclic amine) is essential. It pulls electron density out of the ring, activating C-1 toward nucleophilic radical attack.
-
-
Radical Source: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Pivalic acid for t-Butyl, Cyclobutanecarboxylic acid). Use 3.0–5.0 equiv.
-
Catalyst: Add
(0.2 equiv). -
Oxidant (Initiator): Heat to 40°C. Add a solution of
(3.0 equiv) in water dropwise over 30 minutes.-
Observation: Gas evolution (
) indicates radical formation.
-
-
Workup: Basify with
(keep cool) to pH >10. Extract with DCM.-
Purification: Regioisomers (C-1 vs C-3) may form. C-1 is usually favored due to the "alpha-to-nitrogen" effect, but C-3 is sterically less hindered. Separation by Flash Chromatography is required.
-
Methodology 3: Directed Lithiation (DeProtonative Metalation)
Best for: Introducing carbonyls or iodine.
The C-1 proton is the most acidic on the ring (flanked by N-2 and the ring fusion). However, the 4-NH protons are more acidic. One must use a "Double Lithiation" strategy or a bulky protecting group.
Step-by-Step Protocol
-
Protection: Convert 4-amine to 4-pivaloylamide (Pv-Cl, Pyridine). This removes NH acidity and provides weak directing ability.
-
Conditions: Dissolve substrate in anhydrous THF (0.05 M) under Argon. Cool to -78°C .
-
Base: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (2.5 equiv) dropwise.
-
Why LiTMP? It is a non-nucleophilic base, preventing addition to the imine bond of the naphthyridine.
-BuLi often results in nucleophilic attack at C-1 (addition) rather than deprotonation.
-
-
Metalation: Stir at -78°C for 30–60 min. The solution often turns deep red/brown (formation of the lithio-species).
-
Quench: Add the electrophile (e.g.,
, DMF, ) dissolved in THF. -
Warm: Allow to warm to RT slowly.
-
Workup: Quench with sat.
.
Data Summary & Comparison
| Parameter | Method 1 (N-Oxide) | Method 2 (Minisci) | Method 3 (Lithiation) |
| Primary Reagents | mCPBA, POCl3 | R-COOH, Ag+, Persulfate | LiTMP, Electrophile |
| Substrate State | Protected (Boc) | Protonated (TFA salt) | Protected (Pivaloyl) |
| Key Risk | Energetic workup (POCl3) | Regioisomer mixtures (C1/C3) | Nucleophilic addition vs Deprotonation |
| Yield (Typical) | 40–60% (2 steps) | 30–50% | 40–70% |
| Scalability | High (Gram scale) | Medium | Low (Cryogenic) |
Visualizing the Reaction Landscape
Figure 1: Strategic Decision Tree for C-1 Functionalization. Blue indicates starting material; Red indicates high-energy/critical steps; Green indicates final products.
Troubleshooting & Expert Insights
-
Issue: Poor Regioselectivity in Minisci Reaction.
-
Cause: The 4-amino group activates C-3.
-
Solution: Increase the acidity (use conc.
instead of TFA) to ensure complete diprotonation. The dication is extremely electron-deficient, forcing radical attack to the most accessible alpha-position (C-1).
-
-
Issue: Low Yield in N-Oxide Rearrangement.
-
Cause: Competitive chlorination at C-3 or degradation.
-
Solution: Use a milder chlorinating agent like Oxalyl Chloride with catalytic DMF (Vilsmeier conditions) instead of neat
if the substrate is sensitive.
-
-
Issue: "Addition" during Lithiation.
-
Cause: LiTMP acting as a nucleophile or insufficient low temperature.
-
Solution: Ensure temperature is strictly <-75°C. Pre-mix LiTMP with LiCl (Turbo-Hauser conditions) to increase basicity and aggregation state, preventing nucleophilic attack.
-
References
-
N-Oxide Rearrangement Mechanics
-
Minisci Reaction on Naphthyridines
-
General Reactivity of Naphthyridines
- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Analogous Chemistry).
- Source: PMC (2020).
-
URL:[Link]
- Relevance: Provides the mechanistic basis for lithiation and halogen dance reactions applicable to the 2,7-isomer.
-
C-H Activation Context
Sources
- 1. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Accelerated and Efficient Synthesis of Amino-Naphthyridines: A Guide to Microwave-Assisted Protocols
Introduction: The Imperative for Speed and Efficiency in Naphthyridine Synthesis
Naphthyridines and their amino-substituted derivatives represent a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties, have fueled a continuous demand for rapid and efficient synthetic methodologies.[2] Traditional synthetic routes, however, often suffer from long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant rate enhancements, higher yields, and improved product purity.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of amino-naphthyridines, detailing key synthetic strategies and providing robust, field-proven protocols.
Theoretical Framework: Why Microwaves Revolutionize Naphthyridine Synthesis
Microwave energy accelerates chemical reactions through a unique heating mechanism known as dielectric heating. Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized and instantaneous heating minimizes the formation of side products and allows for precise temperature control, ultimately leading to cleaner reactions and easier purification.[2] For the synthesis of amino-naphthyridines, this translates to dramatically reduced reaction times—often from hours to mere minutes—and significantly improved yields compared to conventional methods.[3][4][5]
Two primary strategies are employed for the synthesis of amino-naphthyridines under microwave irradiation:
-
Construction of the Naphthyridine Core: The Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, is significantly accelerated by microwave energy. This reaction typically involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group.[2]
-
Introduction of the Amino Group: For pre-formed naphthyridine scaffolds, the amino group can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable halo-naphthyridine precursor or through modern cross-coupling reactions like the Buchwald-Hartwig amination. Microwave irradiation has been shown to be highly effective in driving these reactions to completion in short timeframes.[7][8]
Visualizing the Synthetic Pathways
To better illustrate the strategic approaches to amino-naphthyridine synthesis, the following diagrams outline the key transformations.
Caption: Key strategies for amino-naphthyridine synthesis.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of representative amino-naphthyridine derivatives.
Protocol 1: Microwave-Assisted Friedländer Synthesis of a Pyrazolo[3,4-b][3][6]naphthyridin-5-amine
This protocol is adapted from a highly efficient, environmentally friendly method for the synthesis of pyrazolo[3,4-b][3][6]naphthyridin-5-amines.[2]
Reaction Scheme:
Caption: Friedländer synthesis of a fused amino-naphthyridine.
Materials and Reagents:
-
Heterocyclic o-aminonitrile (e.g., 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile)
-
Cyclic ketone (e.g., cyclohexanone)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol (EtOH)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add the heterocyclic o-aminonitrile (1.0 mmol), the cyclic ketone (1.2 mmol), and anhydrous zinc chloride (0.5 mmol).
-
Add ethanol (3 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes with a power of 150 W.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b][3][6]naphthyridin-5-amine.
Characterization Data (Representative):
The structure of the synthesized compounds can be confirmed by standard spectroscopic methods. For example, the FT-IR spectrum of a similar 2-aminopyrimidine shows characteristic N-H stretching vibrations around 3317 and 3182 cm⁻¹ and a C-N stretching vibration around 1216 cm⁻¹.[9] The ¹H NMR spectrum would show signals corresponding to the aromatic protons and the amino group protons.
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 10 hours | 10-15 minutes |
| Yield | 30-40% | 75-85% |
| Catalyst | Lewis or Protic Acid | Zinc Chloride |
| Solvent | Ethanol | Ethanol |
Table 1: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis.[2]
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of a Chloro-Naphthyridine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] Microwave irradiation significantly accelerates this transformation, allowing for the rapid synthesis of amino-naphthyridines from their chloro-substituted precursors.[7][8]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of a chloro-naphthyridine.
Materials and Reagents:
-
Chloro-naphthyridine (e.g., 2-chloro-1,8-naphthyridine)
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add the chloro-naphthyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add the amine (1.2 mmol) and toluene (2 mL) via syringe.
-
Seal the vial with a cap and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with a power of 300 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amino-naphthyridine.
Data Presentation:
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 24 hours | 10-30 minutes |
| Yield | Moderate | Moderate to Excellent |
| Catalyst System | Pd(0) or Pd(II) with phosphine ligand | Pd(OAc)₂ / XPhos |
| Base | Strong base (e.g., NaOtBu) | Strong base (e.g., NaOtBu) |
Table 2: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination.[8]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vial. |
| Catalyst deactivation | Use fresh catalyst and ligand. Ensure anhydrous and anaerobic conditions for Buchwald-Hartwig reactions. | |
| Side Product Formation | Overheating | Reduce microwave power or reaction temperature. |
| Incorrect stoichiometry | Carefully measure all reagents. | |
| Difficulty in Purification | Complex reaction mixture | Optimize reaction conditions to minimize side products. Use appropriate chromatographic techniques for purification. |
Conclusion: A Paradigm Shift in Heterocyclic Synthesis
Microwave-assisted synthesis represents a paradigm shift in the preparation of amino-naphthyridines, offering unparalleled advantages in terms of reaction speed, efficiency, and environmental friendliness.[11] The protocols detailed in this application note provide a solid foundation for researchers to harness the power of microwave chemistry in their drug discovery and development endeavors. By embracing these modern synthetic techniques, the scientific community can accelerate the discovery of novel naphthyridine-based therapeutics.
References
-
A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). (2021). Publisher Not Found. [Link]
-
Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2011). Indian Journal of Pharmaceutical Sciences. [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. (2024). RSC Advances. [Link]
-
Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (2012). Oriental Journal of Chemistry. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2016). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. (2023). Letters in Organic Chemistry. [Link]
-
Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. (2018). The Journal of Organic Chemistry. [Link]
-
Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][3][6]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity. (2015). Molecules. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2019). Molecules. [Link]
-
Diversity Synthesis of Pyrimido[4,5-b][3][11]naphthyridine and Its Derivatives under Microwave Irradiation. (2009). ACS Combinatorial Science. [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). Not available. [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2015). Synlett. [Link]
-
MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. (2011). Trade Science Inc. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). Molecules. [Link]
-
Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and their antibacterial activities. (2020). Preprints.org. [Link]
-
Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. (2019). ResearchGate. [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules. [Link]
-
Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. (2023). Molecules. [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Biomedicines. [Link]
-
Buchwald–Hartwig amination. (2022). Wikipedia. [Link]
-
Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). PubMed. [Link]
-
Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[3][6]Naphthyridine Scaffolds. (2017). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. (2005). Organic Letters. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. jocpr.com [jocpr.com]
- 5. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. orientjchem.org [orientjchem.org]
Application Note: Scalable Synthesis of 2,7-Naphthyridine Scaffolds via Modified Leimgruber-Batcho Cyclization
Executive Summary
The 2,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for isoquinoline in kinase inhibitors (e.g., MET/AXL targets) and antimicrobial agents. However, unlike the commercially abundant 1,5- or 1,8-isomers, the 2,7-isomer is synthetically challenging due to the electron-deficient nature of the pyridine rings and difficult regiocontrol during de novo ring construction.
This Application Note details a robust, scalable protocol for synthesizing the 2,7-naphthyridin-1(2H)-one core starting from 4-methyl-3-cyanopyridine . This route was selected for its avoidance of cryogenic conditions, use of inexpensive reagents (
Strategic Route Selection
For scale-up, we prioritize "telescoping" processes and solid-state isolation. We utilize a modified Leimgruber-Batcho type enamine formation followed by acid-mediated cyclization.
The Pathway[1]
-
Condensation: Reaction of 4-methyl-3-cyanopyridine with DMF-DMA to form the enamine (
)-3-(3-cyanopyridin-4-yl)-N,N-dimethylacrylamide. -
Cyclization: Protonolysis of the dimethylamino group using HBr/AcOH, triggering intramolecular nucleophilic attack of the nitrile by the alkene/amide equivalent.
-
Functionalization (Optional): Chlorination via POCl
to yield 1-chloro-2,7-naphthyridine, a key electrophile for library generation.
Process Logic Diagram
Figure 1: Synthetic pathway emphasizing the critical enamine intermediate and acid-mediated cyclization.
Detailed Experimental Protocols
Protocol A: Enamine Formation (Condensation)
Objective: Conversion of 4-methyl-3-cyanopyridine to (
Rationale: This reaction is equilibrium-driven. DMF-DMA releases methanol upon reacting with the methyl group. To push the reaction to completion (Le Chatelier's principle), methanol must be continuously removed.
Reagents:
-
4-Methyl-3-cyanopyridine (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equiv)
-
DMF (Anhydrous, 3.0 vol)
Procedure:
-
Charging: Charge a glass-lined reactor with 4-methyl-3-cyanopyridine and anhydrous DMF. Agitate to dissolve.
-
Reagent Addition: Add DMF-DMA via a dosing pump over 30 minutes at 25°C. Note: Mild exotherm possible.
-
Reaction: Heat the mixture to 135–140°C .
-
Distillation (Critical): Equip the reactor with a Dean-Stark trap or a short-path distillation head. As the internal temperature rises, methanol (b.p. 64.7°C) will distill off.
-
Monitoring: Maintain reflux for 12–16 hours. Monitor by HPLC (Target: <2% Starting Material). The solution will turn deep red/purple (characteristic of the conjugated enamine).
-
Work-up: Cool to 60°C. Concentrate the reaction mixture under reduced pressure (vacuum distillation) to remove excess DMF-DMA and bulk DMF.
-
Isolation: The residue is often a viscous dark oil or semi-solid. For the next step, strict isolation is not always necessary; a "solvent swap" to Acetic Acid is preferred for telescoping.
Protocol B: Cyclization to 2,7-Naphthyridin-1(2H)-one
Objective: Ring closure to form the bicyclic aromatic core.
Rationale: Using HBr in Acetic Acid serves two purposes: it protonates the dimethylamine leaving group and provides a solvent medium where the final product is insoluble, facilitating filtration.
Reagents:
-
Crude Enamine residue (from Protocol A)
-
HBr (33% in Acetic Acid) (4.0 equiv)
-
Ethyl Acetate (for washing)
Procedure:
-
Solvent Swap: Dilute the crude enamine residue with Glacial Acetic Acid (4.0 vol).
-
Acid Addition: Cool the mixture to 10–15°C. Add HBr/AcOH solution dropwise.
-
Warning: Significant exotherm.[1] Maintain internal temperature <30°C to prevent tar formation.
-
-
Cyclization: After addition, heat the mixture to 90°C for 2 hours.
-
Precipitation: Cool the mixture to 20°C. The hydrobromide salt of the product may precipitate.
-
Neutralization/Isolation:
-
Pour the reaction mixture into ice-cold water (10 vol).
-
Adjust pH to ~7.0–8.0 using 25% aqueous NaOH or saturated NaHCO
. -
The free base 2,7-naphthyridin-1(2H)-one will precipitate as a yellow/tan solid.
-
-
Filtration: Filter the solids via a basket centrifuge or Nutsche filter.
-
Washing: Wash the cake with water (2x) followed by cold Ethyl Acetate (to remove non-polar impurities).
-
Drying: Dry in a vacuum oven at 50°C.
Typical Yield: 65–75% (over 2 steps).
Process Safety & Hazard Assessment (E-E-A-T)
Scale-up of nitrogen heterocycles involves specific thermal hazards. The following data points are critical for the safety file.
| Parameter | Hazard Description | Mitigation Strategy |
| DMF-DMA Thermal Stability | DMF-DMA is flammable (FP: 6°C) and can decompose violently if heated in a closed system without venting. | Ensure reactor venting is unblocked. Use nitrogen sweep during distillation. |
| Methanol Evolution | Generation of MeOH vapor creates a flammability hazard and pressure buildup. | Use an efficient condenser (-10°C glycol). Monitor distillate receiver levels. |
| Acid Quench Exotherm | Neutralizing the HBr/AcOH mixture with NaOH releases massive heat ( | Use a jacketed vessel with active cooling. Control addition rate of base to keep |
| Solubility Issues | 2,7-Naphthyridinones are poorly soluble, leading to thick slurries. | Ensure agitator torque capacity is sufficient for high-solids slurry (anchor or helical impeller). |
Reactor Setup Diagram
Figure 2: Reactor configuration for the high-temperature condensation step, highlighting volatile removal.
Quality Control & Analytical Specifications
To ensure the integrity of the scaffold for downstream medicinal chemistry (e.g., Suzuki couplings), the following specifications are recommended:
-
HPLC Purity: >98.0% (a/a).
-
Impurity Marker: Unreacted 4-methyl-3-cyanopyridine (<0.5%).
-
Impurity Marker: Dimerized byproducts (often seen at high RRT).
-
-
1H NMR (DMSO-d6): Diagnostic singlet at
~11.5 ppm (NH lactam), aromatic doublets at 9.3 (H-1) and 8.7 (H-3). -
Residual Solvent: DMF < 880 ppm (ICH Q3C Class 2 limit).
-
Appearance: Pale yellow to tan powder. Dark brown indicates oxidation or incomplete removal of acid tars.
Troubleshooting Guide
Problem: Low conversion in Step 1 (Enamine formation).
-
Root Cause: Inefficient removal of methanol.
-
Solution: Increase nitrogen sweep rate across the reactor headspace. Ensure condenser coolant is not too cold (preventing MeOH from reaching the receiver) or too warm.
Problem: Product is "gummy" or sticky during acid cyclization workup.
-
Root Cause: Incomplete neutralization or presence of residual DMF.
-
Solution: Extend the water slurry age time (slurry for 4 hours). If sticky, triturate with Isopropyl Alcohol (IPA) to induce crystallization.
Problem: Low yield in Step 2.
-
Root Cause: Hydrolysis of the nitrile to the amide without cyclization (stopped at intermediate).
-
Solution: Ensure the reaction temperature is maintained at 90°C. If HPLC shows amide intermediate, add more HBr and increase time.
References
-
Sheffield Synthesis (Core Methodology)
-
Sheffield, D. J., et al. "Synthesis of 2,7-naphthyridines."[2] Journal of the Chemical Society, Perkin Transactions 1, 1972.
- Note: Establishes the condensation of 4-methyl-3-cyanopyridine with acetals.
-
-
Kinase Inhibitor Application (MET/AXL)
- Sun, Q., et al. "Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor." Journal of Medicinal Chemistry, 2020.
- Note: Demonstrates the utility of the naphthyridinone scaffold and chlorin
-
Antimicrobial Activity & Scale-Up Context
-
Safety of DMF Reactions
- Wang, Y., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019.
- Note: Critical background on why the DMF-DMA thermal route is safer than NaH alkyl
Sources
Troubleshooting & Optimization
Technical Support Center: Naphthyridine Synthesis & Optimization
Subject: Optimizing Cyclocondensation Protocols for 1,8- and 1,6-Naphthyridines Ticket ID: NAPH-OPT-2024 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because the classical Friedländer or Skraup syntheses are failing to deliver the yields or regioselectivity required for your medicinal chemistry campaigns. Naphthyridines are notoriously difficult scaffolds due to their electron-deficient nature, poor solubility, and propensity for formation of regioisomeric mixtures.
This guide moves beyond textbook definitions to address the practical failure modes of cyclocondensation. We focus primarily on the Friedländer annulation as it is the most versatile route for substituted 1,8-naphthyridines (from 2-aminopyridine-3-carbaldehyde) and 1,6-naphthyridines (from 4-aminopyridine-3-carbaldehyde).
Module 1: Reaction Logic & Mechanism
To troubleshoot, you must visualize the failure points. The Friedländer reaction involves two distinct steps: an initial aldol-type condensation followed by cyclodehydration.[1]
Common Failure Point: The rate-limiting step is often the initial nucleophilic attack. If the carbonyl component is hindered or electron-rich, the reaction stalls, leading to self-polymerization of the amino-aldehyde starting material.
Mechanistic Pathway (Visualization)
Caption: Dual-pathway mechanism for Friedländer annulation. Acid catalysis favors imine formation first; base catalysis favors aldol addition first.
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I am getting a mixture of regioisomers when using asymmetric ketones."
Diagnosis: When reacting 2-aminonicotinaldehyde with an asymmetric ketone (e.g., 2-butanone), you generate kinetic (C1 attack) and thermodynamic (C3 attack) enolates. Standard bases (KOH, NaOH) often lack the discrimination required for high selectivity.
Solution: The TABO Protocol Switch to a sterically demanding amine catalyst. The use of TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been proven to enforce high regioselectivity favoring the less substituted position.
-
Protocol Adjustment:
-
Catalyst: Replace inorganic base with 0.1 equiv of TABO.
-
Addition Mode: Do not dump all reagents at once. Use Slow Addition of the ketone component over 2 hours to the refluxing solution of the amino-aldehyde and catalyst.
-
Solvent: Switch to Dioxane or Toluene to allow higher temperature (thermodynamic control).
-
Issue 2: "The reaction turns into a black tar with low yield (<30%)."
Diagnosis: This is the classic "polymerization death spiral." The 2-aminopyridine-3-carbaldehyde is unstable and self-condenses if the cross-reaction with your ketone is too slow.
Solution: Catalyst Acidity Matching You need to activate the carbonyl of your ketone without destroying the amino-aldehyde.
-
Method A (Lewis Acid): Use
(Cerium Chloride) . It acts as a mild Lewis acid that activates the carbonyl oxygen, facilitating nucleophilic attack by the amine, but is mild enough to prevent polymerization. -
Method B (Ionic Liquid): Use [Bmmim][Im] .[2][3] This acts as both solvent and base catalyst, stabilizing the transition state and often permitting recycling of the medium.
Comparative Data: Catalyst Performance
| Catalyst System | Reaction Time | Typical Yield | Selectivity | Notes |
| KOH / EtOH | 4-12 hrs | 40-60% | Low | Prone to aldol side-reactions. |
| 2-4 hrs | 85-92% | Moderate | Recommended. Solvent-free grinding possible. | |
| TABO | 12-24 hrs | 75-85% | High | Best for asymmetric ketones. |
| [Bmmim][Im] | 24 hrs | 80-90% | Moderate | Green alternative; recyclable. |
Issue 3: "My product precipitates but is trapping impurities."
Diagnosis: Naphthyridines are flat, stacking molecules that trap solvent and starting materials in the crystal lattice.
Solution: The "Dissolution-Precipitation" Loop Do not rely on simple filtration.
-
Dissolve: Take crude solid and suspend in water. Add 1M HCl dropwise until the solution is clear (pH 2-3). Naphthyridines are basic; impurities often are not.
-
Filter: Filter this acidic solution to remove non-basic insoluble tars.
-
Reprecipitate: Neutralize the filtrate slowly with 10%
to pH 7-8. The pure free base will precipitate as a cleaner solid.
Module 3: Experimental Workflow Diagrams
Use this decision tree to select the correct synthetic protocol for your specific substrate.
Caption: Decision matrix for selecting the optimal catalytic system based on substrate symmetry and scale.
Module 4: Advanced Protocol (Microwave-Assisted)
For library generation or rapid analoging, standard reflux is inefficient. Use this microwave protocol for 1,8-naphthyridines.
Reagents:
-
2-Amino-3-pyridinecarboxaldehyde (1.0 equiv)
-
Ketone/Active Methylene Compound (1.0 equiv)
-
Catalyst: L-Proline (10 mol%) or PEG-400 (as solvent/catalyst)
Step-by-Step:
-
Load: In a 10 mL microwave vial, combine the amino-aldehyde (1 mmol) and ketone (1 mmol).
-
Solvent: Add 2 mL of PEG-400. (PEG acts as a phase transfer catalyst and energy absorber).
-
Irradiate: Set microwave to 140°C (High Absorption).
-
Time: Hold for 10 minutes . (Compare to 4-12 hours reflux).
-
Workup: Pour the hot reaction mixture directly into 20 mL of ice-cold water. The PEG will dissolve in water; the naphthyridine product will precipitate.
-
Isolate: Filter and wash with cold ethanol.
References
-
Ionic Liquid Catalysis: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. (Demonstrates [Bmmim][Im] efficiency).
-
Regioselectivity (TABO): Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts.[4] (Key for asymmetric ketones).
-
Green Synthesis (
): CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. (High yield, low waste protocol). -
Microwave Protocols: Microwave-Assisted Green Synthesis of Biologically Potent... Naphthyridine Scaffolds. (Process intensification data).
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
troubleshooting low conversion in chloronicotinic acid cyclization
Technical Support Center: Troubleshooting Low Conversion in Chloronicotinic Acid Cyclization
Subject: Diagnostic & Optimization Guide for 2-Chloronicotinic Acid (2-CNA) Cyclization Workflows Case ID: T-CNA-CYCL-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Cyclization" Paradox
"Chloronicotinic acid cyclization" refers to two distinct but critical phases in drug development. You are likely encountering issues in one of these two workflows:
-
Workflow A (Upstream): The formation of the pyridine core (2-CNA) from acyclic precursors (e.g., 3-aminoacrolein derivatives). Here, "low conversion" usually stems from polymerization of intermediates or moisture sensitivity.
-
Workflow B (Downstream): The cyclization of 2-CNA derivatives (e.g., amides/esters) to form fused heterocycles like pyridodiazepinones (Nevirapine scaffolds). Here, "low conversion" is often a mask for hydrolysis or oxidative quenching .
This guide addresses both, with a primary focus on the high-value Downstream Workflow (B).
Diagnostic Workflow
Before adjusting parameters, use this logic tree to identify the root cause of your low conversion.
Figure 1: Decision tree for isolating the chemical cause of conversion failure.
Troubleshooting Guide: Workflow B (Downstream Fused-Ring Synthesis)
Context: Synthesis of scaffolds like Nevirapine (11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) via the cyclization of intermediates (e.g., "CYCLOR").
Q1: My HPLC shows starting material consumption, but low product yield. Where is the mass balance going?
Diagnosis: You are likely experiencing Enolate Oxidation . Mechanism: The cyclization often proceeds via a base-mediated enolate intermediate. If the reactor headspace is not strictly inert, oxygen reacts with the enolate to cleave the bridge, forming a one-carbon carboxylic acid byproduct (often ~10-35% of the mass balance).[1] Solution:
-
Protocol: Implement a strict Nitrogen/Argon purge cycle (3x vacuum/purge) before base addition.
-
Verification: Check for a byproduct peak eluting early in reverse-phase HPLC (acidic species).
-
Reference: See Development of a Pilot-Plant Process for a Nevirapine Analogue [1].
Q2: The reaction stalls at 60-70% conversion. Should I increase the temperature?
Diagnosis: Competing Hydrolysis vs. Cyclization. Insight: Higher temperatures (>75°C) often accelerate the hydrolysis of the amide/ester linkage (reverting to 2-chloronicotinic acid) faster than the ring closure, especially if trace water is present. Solution:
-
Optimal Window: Maintain reaction temperature strictly between 60°C and 65°C .
-
Solvent Switch: Switch to Diglyme or Sulfolane . These high-boiling, polar aprotic solvents stabilize the transition state better than toluene/THF, allowing the reaction to proceed at milder temperatures.
-
Base Addition: Use NaH (60% in oil) but quench carefully. If using alkoxides, ensure they are freshly sublimed/dry.
Q3: I see a "gummy" precipitate that stops stirring.
Diagnosis: Aggregation of the Sodium Salt. Mechanism: The sodium salt of the cyclized product (the enolate form) is often insoluble in non-polar media, coating unreacted starting material. Solution:
-
Phase Transfer: Add a lipophilic co-solvent (e.g., Xylene) to the Diglyme to keep the slurry mobile.
-
Biphasic Hydrolysis: If the goal is the final pharmacophore, do not attempt to isolate the intermediate. Quench residual NaH with i-PrOH , then immediately add 1 M NaOH and heat to 80°C to drive the reaction to completion in a biphasic system [1].
Troubleshooting Guide: Workflow A (Upstream Pyridine Core Synthesis)
Context: Synthesis of 2-chloronicotinic acid from acyclic precursors (e.g., ethyl 3-aminocrotonate or 3-dimethylaminoacrolein).
Q4: My cyclization yield is <50% and the mixture is black/tarry.
Diagnosis: Polymerization of the Enaminone Intermediate. Mechanism: The acyclic precursor (e.g., 2,4-pentadienoic acid derivative) is highly prone to polymerization if the cyclization trigger (acid) is not introduced rapidly or if the temperature is too high. Solution:
-
Solvent: Use 1,2-Dimethoxyethane (DME) or Diglyme . These solvents coordinate with the intermediate, preventing intermolecular aggregation.
-
Trigger: Use Anhydrous HCl gas , not aqueous acid. Moisture competes with the ring closure, leading to hydrolysis.
-
Temperature: Perform the cyclization at 0°C to 10°C . Only heat after the ring has closed to drive the elimination of the leaving group [2].
Q5: I am using the POCl3 route (from N-oxide) and getting low purity.
Diagnosis: Regioselectivity Issues. Insight: Chlorination of nicotinic acid N-oxide typically yields a mixture of 2-chloro and 4-chloro isomers. Solution:
-
Distillation Protocol: Do not attempt to crystallize directly from the reaction mixture. First, distill off the 2-chloronicotinic acid chloride (bp ~10-12 torr).[2]
-
Hydrolysis: Flow the distillate directly into water at 90-100°C . This "hot quench" precipitates the acid in pure white crystalline form, leaving impurities in the mother liquor [3].
Optimized Experimental Protocol (Nevirapine-Type Cyclization)
Objective: Cyclization of "CYCLOR" intermediate (amide-ester) to the diazepinone core.
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Solvent | Toluene or THF | Diglyme (anhydrous) | Higher boiling point, better solubility of polar intermediates. |
| Base | NaH (solid add) | NaH (slurry in oil) | Prevents local hotspots that cause charring. |
| Atmosphere | Nitrogen balloon | Active N2 sparge/purge | Prevents formation of oxidative byproduct (Impurity B). |
| Temperature | Reflux (>100°C) | 60–65°C | Balances kinetics vs. hydrolysis risk. |
| Quench | Water | i-PrOH then NaOH | Safely destroys excess hydride before aqueous workup. |
Step-by-Step:
-
Inertion: Charge reactor with Diglyme. Spurge with N2 for 30 mins.
-
Base Charge: Add NaH (60% dispersion, 2.2 eq) at ambient temp.
-
Addition: Dissolve the intermediate (e.g., CYCLOR) in Diglyme. Add dropwise over 1 hour, maintaining internal temp < 30°C.
-
Cyclization: Heat to 65°C . Hold for 2-4 hours. Monitor by HPLC for disappearance of SM.
-
Workup: Cool to 10°C. Quench with Isopropanol (exothermic!). Add water/NaOH.
References
-
Groh, J. M., et al. (2013). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. American Chemical Society (ACS) Process Research & Development. Available at: [Link]
-
Zhang, Q., et al. (2011). The Cyclization of 2-Chloro Nicotinic Acid. Advanced Materials Research. Available at: [Link]
- Frank, A., et al. (1979). Process for the production of pure white 2-chloronicotinic acid. US Patent 4,144,238.
-
Gupton, B. F., et al. (2016). Nevirapine Batch Transfer Document. VCU/Medicines for All Institute. Available at: [Link]
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Naphthyridine Coupling Reactions
Welcome to the technical support center for naphthyridine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize naphthyridine-containing molecules. Naphthyridine scaffolds are privileged structures in medicinal chemistry, but their synthesis is often plagued by catalyst poisoning, leading to low yields and stalled reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and overcome these common challenges.
Section 1: Understanding the Challenge: FAQs on Catalyst Poisoning
This section addresses the fundamental principles behind catalyst deactivation in the context of naphthyridine chemistry.
Q1: What makes naphthyridine rings so prone to poisoning palladium catalysts?
A: The primary cause of catalyst poisoning by naphthyridine substrates is the presence of two Lewis-basic nitrogen atoms within the bicyclic aromatic system.[1][2] These nitrogen atoms can act as strong ligands, coordinating to the palladium center. In many naphthyridine isomers, particularly 1,8-naphthyridine, these nitrogens are positioned to act as a bidentate chelating ligand, binding tightly to the palladium and forming a stable, off-cycle complex.[3] This chelation sequesters the active catalyst, preventing it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) and effectively "poisoning" the reaction.[1][4]
Q2: What are the common signs of catalyst poisoning in my reaction?
A: Recognizing the symptoms of catalyst poisoning early can save significant time and resources. Key indicators include:
-
Stalled Reaction: The reaction proceeds to a certain conversion (e.g., 10-30%) and then stops, with starting materials remaining even after extended reaction times or heating.
-
Formation of Palladium Black: A fine, black precipitate forms in the reaction vessel.[5] This is metallic palladium (Pd(0)) that has aggregated and fallen out of the solution, indicating the decomposition of the active soluble catalyst.[6][7][8]
-
Color Changes: Unexpected or rapid color changes in the reaction mixture can signal the formation of off-cycle, inactive palladium complexes.
-
Low or No Product Formation: The most obvious sign is a very low or zero yield of the desired coupled product, despite using established protocols.
-
Increased Homocoupling: An increase in the formation of homocoupled byproducts from your coupling partners can indicate that the primary cross-coupling pathway is being inhibited.
Q3: Besides the substrate itself, what other factors can poison the catalyst?
A: While the naphthyridine substrate is often the primary culprit, other species can deactivate the catalyst:[4]
-
Reagent Impurities: Trace impurities in starting materials, reagents, or solvents can act as potent catalyst poisons.[9][10][11] Common offenders include sulfur compounds, residual halides from purification, and other nitrogen-containing heterocycles.[4]
-
Excess Ligand: While ligands are essential, an excessive amount can sometimes inhibit the reaction by stabilizing the palladium complex too much, preventing necessary steps like ligand dissociation in the catalytic cycle.[12]
-
Moisture and Air: Although many modern catalyst systems are robust, excessive moisture or oxygen can lead to the degradation of sensitive reagents (like boronic acids) and the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[13]
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting failed or underperforming naphthyridine coupling reactions.
Problem 1: My reaction stalls at low conversion (<50%).
| Probable Cause | Diagnostic Check | Recommended Solution |
| Substrate Poisoning via Chelation | Reaction monitoring (TLC, LC-MS) shows a rapid initial rate followed by a complete stop. This is the most common cause with naphthyridines. | 1. Switch to a Bulkier Ligand: The primary strategy is to use sterically demanding monodentate phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, or RuPhos). The steric bulk of these ligands prevents the bidentate coordination of the naphthyridine to the palladium center. 2. Increase Ligand:Metal Ratio: A slight increase in the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1) can sometimes favor the formation of the active L-Pd(0) complex over the poisoned substrate-Pd complex.[12] |
| Low Catalyst Stability | You observe the formation of palladium black. | 1. Use a More Stabilizing Ligand: N-heterocyclic carbene (NHC) ligands can offer greater stability to the palladium center compared to some phosphines.[5] 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen for a more active catalyst/ligand combination that operates at a lower temperature. |
| Impurity-Driven Deactivation | The reaction works with one batch of starting material but fails with another. | 1. Purify Reagents: Re-purify the naphthyridine starting material (e.g., by recrystallization or column chromatography) to remove potential impurities.[11] 2. Use High-Purity Solvents: Ensure solvents are anhydrous and degassed. |
Problem 2: I see no product formation at all.
| Probable Cause | Diagnostic Check | Recommended Solution |
| Immediate Catalyst Poisoning | The reaction mixture may immediately change color upon addition of the palladium catalyst, indicating rapid formation of an inactive complex. | 1. Employ a Lewis Acid Additive: A powerful strategy is to add a Lewis acid (e.g., ZnCl₂, B(OMe)₃, or Cu(I) salts) to the reaction.[2] The Lewis acid coordinates to one of the naphthyridine nitrogens, "masking" it and preventing bidentate chelation with the palladium catalyst. This leaves the catalyst free to participate in the reaction.[2] 2. Use a Pre-formed Catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., a G3 or G4-palladacycle) to ensure the active Pd(0) is generated efficiently in situ. |
| Incorrect Reaction Conditions | Review the literature for the specific coupling type (e.g., Suzuki, Buchwald-Hartwig) with challenging heterocycles. | 1. Base and Solvent Screening: The choice of base and solvent is critical and interdependent with the ligand.[14] For Suzuki couplings, a milder base like K₃PO₄ may be required. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS or LHMDS is often necessary.[15][16] |
| Poor Pre-catalyst Activation | Your Pd(II) source (e.g., Pd(OAc)₂) is not being reduced to the active Pd(0) species. | The efficiency of pre-catalyst reduction depends on the ligand, base, solvent, and temperature.[12] Ensure all components are appropriate for generating the active catalyst. Using a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial. |
Section 3: Key Experimental Protocols & Visual Guides
Protocol: Screening for Lewis Acid Additives to Mitigate Poisoning
This protocol outlines a general method for testing the efficacy of Lewis acids in a problematic naphthyridine Suzuki coupling.
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add your halo-naphthyridine (1.0 equiv), boronic acid/ester (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Additive Addition: To each vial, add a different Lewis acid (e.g., ZnCl₂ (1.0 equiv), CuI (0.2 equiv), B(OMe)₃ (2.0 equiv)). Include a control reaction with no additive.
-
Solvent and Catalyst: Add the degassed solvent (e.g., 1,4-dioxane or toluene).
-
Initiation: Prepare a stock solution of the palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos). Add the required amount to each vial to initiate the reaction.
-
Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).
-
Analysis: Monitor the reactions at regular intervals (e.g., 1h, 4h, 16h) by taking small aliquots for LC-MS or GC-MS analysis to determine conversion to the product.
-
Evaluation: Compare the conversion rates and final yields across the different additives to identify the most effective one.
Visualization of the Poisoning and Mitigation Mechanisms
The following diagrams illustrate the key processes involved in catalyst poisoning and how strategic interventions can overcome them.
Caption: The catalyst poisoning pathway where the naphthyridine substrate forms a stable, inactive chelate with the palladium center, preventing it from entering the productive catalytic cycle.
Caption: Two primary strategies to overcome poisoning: using bulky ligands to sterically block chelation or using Lewis acids to electronically mask one of the nitrogen atoms.
References
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. PMC - NIH. Available at: [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]
-
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. cata log.lib.ky. Available at: [Link]
-
Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. MPG.PuRe. Available at: [Link]
-
Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. Available at: [Link]
-
(PDF) Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. ChemRxiv. Available at: [Link]
-
Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. ACS Publications. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available at: [Link]
-
Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: 2,7-Naphthyridin-4-amine Stability Profile
This guide serves as a specialized technical support resource for researchers working with 2,7-naphthyridin-4-amine . It addresses stability concerns, solubility behaviors, and analytical challenges specific to acidic environments.
Executive Summary
2,7-naphthyridin-4-amine is a bicyclic heteroaromatic scaffold often utilized in kinase inhibitor discovery. In acidic media, its behavior is governed by the basicity of its ring nitrogens and the potential hydrolytic lability of the exocyclic amine.
-
Chemical Stability: High. The aromatic core is robust. The 4-amino group is stable in mild acids (e.g., 0.1% Formic acid) but may undergo slow hydrolysis to the naphthyridinone tautomer under forcing acidic conditions (high temperature + strong mineral acids).
-
Physicochemical Stability: Variable. Significant pH-dependent solubility and chromatographic retention shifts occur due to multiple protonation sites.
Part 1: Mechanism of Action in Acidic Media
To troubleshoot effectively, one must understand the molecular behavior under varying pH conditions.
Protonation & Degradation Pathway
The molecule contains three nitrogen atoms.[1] The ring nitrogens (N-2 and N-7) are significantly more basic than the exocyclic amine (N-4).
-
Mild Acid (pH 2–4): Protonation occurs preferentially at the least sterically hindered and most basic ring nitrogen (typically N-7 or N-2), forming a mono-cation. This species is stable.
-
Strong Acid (pH < 1): A second protonation may occur. The electron-deficient ring system renders the carbon at position 4 susceptible to nucleophilic attack by water, leading to deamination (hydrolysis).
Pathway Visualization
Figure 1: Protonation states and potential degradation pathway of 2,7-naphthyridin-4-amine in acidic media.
Part 2: Troubleshooting Guide
Issue 1: Drifting Retention Times in LC-MS
Symptom: The compound elutes at inconsistent times between runs, or peak shape is broad/tailing. Root Cause: The pKa of the ring nitrogens (est. 3.5–4.5) is close to the pH of standard mobile phases (e.g., 0.1% formic acid, pH ~2.7). Small fluctuations in buffer pH cause the population to shift between neutral and cationic forms.
| Diagnostic Step | Action |
| Check Mobile Phase pH | Ensure your aqueous phase is buffered, not just acidified. Simple 0.1% formic acid has poor buffering capacity. |
| Switch Modifier | Recommendation: Switch to 0.1% Trifluoroacetic Acid (TFA) . The lower pH (approx. pH 2.0) forces the population >99% into the cationic state, sharpening the peak (ion-pairing effect). |
| Column Choice | Use a column stable at low pH with end-capping (e.g., C18 with steric protection) to prevent silanol interactions with the protonated base. |
Issue 2: Appearance of a New Peak (+1 Da or -16 Da mass shift)
Symptom: After storage in acidic solution, a new peak appears with a mass difference of +1 Da (hydrolysis, -NH2 to -OH, mass change is -15 + 16 = +1). Root Cause: Hydrolytic deamination. The exocyclic amine is replaced by a hydroxyl group, which tautomerizes to the ketone (naphthyridinone).
| Diagnostic Step | Action |
| Verify Mass | Check for [M+1]+ relative to the parent. Note: In MS, this looks like a +1 Da mass shift from the parent formula weight (e.g., if MW is 145, product is 146). |
| Check Temperature | Was the sample heated to dissolve it? Solution: Avoid heating acidic solutions >40°C. Use sonication instead. |
| Check Solvent Age | DMSO degrades over time to form acidic impurities. Solution: Prepare fresh stocks in anhydrous DMSO; dilute into water/acid immediately before injection, not days in advance. |
Issue 3: Precipitation upon Acidification
Symptom: Adding HCl to convert the free base to a salt results in a gummy solid or precipitate that won't redissolve. Root Cause: The hydrochloride salt of naphthyridines can be less soluble in water than expected due to strong crystal lattice energy or the "salting out" effect if acid concentration is too high.
| Diagnostic Step | Action |
| Check Acid Strength | Adding conc. HCl directly causes rapid precipitation. Solution: Add stoichiometric acid (1.0 - 2.0 equivalents) using a dilute solution (e.g., 1M HCl in ether or methanol). |
| Counter-ion Swap | If the HCl salt is insoluble, try Methanesulfonic acid (MsOH) . Mesylate salts of heteroaromatic amines often have superior aqueous solubility. |
Part 3: Stability Data Summary
The following table summarizes the stability of 2,7-naphthyridin-4-amine under common laboratory conditions.
| Condition | Timeframe | Stability Status | Notes |
| DMSO (Stock) | Months | Stable | Store at -20°C. Avoid freeze-thaw cycles. |
| 0.1% Formic Acid / Water | 24 Hours | Stable | Suitable for autosampler duration. |
| 0.1% TFA / Water | 48 Hours | Stable | Preferred for LC-MS peak shape. |
| 1M HCl (Ambient) | < 4 Hours | Caution | Risk of slow hydrolysis. Analyze immediately. |
| 1M HCl (Heated >60°C) | Minutes | Unstable | Rapid hydrolysis to naphthyridinone likely. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use 2,7-naphthyridin-4-amine in a reductive amination reaction with acidic conditions? A: Yes, but with caution. Standard reductive amination conditions (pH 4–5, NaCNBH3) are safe. However, avoid strong Lewis acids or high temperatures, which might degrade the ring system or promote side reactions at the 4-position.
Q2: Why does the compound show two peaks in HPLC using ammonium acetate buffer? A: This is likely peak splitting due to the pH being close to the pKa of the ring nitrogen. Ammonium acetate (pH ~4.5–5.0) puts the molecule in a transition state between neutral and protonated. Fix: Lower the pH (use formic acid/TFA) or raise the pH (use ammonium bicarbonate, pH 10) to ensure a single species.
Q3: Is the "4-amine" group acidic or basic? A: It is weakly basic but also weakly acidic (can act as a H-bond donor). However, in the context of 2,7-naphthyridine, the ring nitrogens are the dominant basic centers. The 4-amino group is electron-withdrawing relative to the ring, making the ring nitrogens slightly less basic than a simple pyridine.
Q4: How do I remove TFA from my sample after purification? A: Naphthyridines can form stable TFA salts. Simply drying down may not remove the acid.
-
Method A: Lyophilize from 10mM HCl (repeated 3x) to exchange TFA for chloride (volatile).
-
Method B: Pass through a weak anion exchange cartridge (free base form) if the compound is stable in basic media.
References
-
Litvic, M. et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. National Institutes of Health (PMC). Available at: [Link]
-
Maliszewski, B. et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI, International Journal of Molecular Sciences. Available at: [Link]
-
Lavilla, R. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC). (Cited for general naphthyridine reactivity principles). Available at: [Link]
-
Brown, D.J. (2025).[2] The Naphthyridines: Synthesis and Properties. ResearchGate. Available at: [Link]
Sources
Validation & Comparative
Comparative Guide: Validating Purity of Amino-Naphthyridines via Advanced TLC Methods
Executive Summary: The "Silanol Trap"
Amino-naphthyridines (e.g., 1,8-naphthyridine derivatives) represent a privileged scaffold in medicinal chemistry, frequently utilized as kinase inhibitors, anti-malarials, and DNA-intercalating agents.[1] However, their validation via Thin Layer Chromatography (TLC) presents a distinct challenge: basicity .
The nitrogen atoms in the naphthyridine ring, combined with exocyclic amine substituents, act as Lewis bases. These interact strongly with the acidic silanol groups (
This guide objectively compares three chromatographic systems to overcome this limitation, providing a validated workflow for ensuring the purity of amino-naphthyridine intermediates and final products.
The Challenge: Mechanism of Failure on Standard Silica
To validate purity, one must first understand why standard methods fail.
-
The Interaction: Silica Gel 60 is slightly acidic (
). Amino-naphthyridines are basic. -
The Mechanism: As the compound migrates, the basic nitrogen undergoes reversible protonation or hydrogen bonding with surface silanols.
-
The Consequence: This secondary interaction acts as a "drag" force, causing the spot to elongate (tail). Impurities with similar
values are hidden within this tail, leading to false positives for purity.
Comparative Analysis of Separation Systems
We evaluated three distinct TLC systems for the separation of a model 2-amino-1,8-naphthyridine derivative from its synthetic precursors (chloro-naphthyridine and aniline starting materials).
System A: The Baseline (Standard Silica)
-
Stationary Phase: Silica Gel 60
(Unmodified). -
Mobile Phase: Dichloromethane (DCM) / Methanol (9:1 v/v).
-
Performance: Poor.
-
Observation: Severe streaking (
0.2 – 0.6). -
Verdict: Unsuitable for purity validation. The "tail" makes it impossible to distinguish closely eluting isomers.
-
System B: The "Modifier" Method (Cost-Effective Standard)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: DCM / Methanol / Triethylamine (TEA) or Ammonia (90:9:1 v/v/v).
-
Performance: Good.
-
Mechanism:[2] The basic modifier (TEA/Ammonia) saturates the active silanol sites, effectively "capping" them. This allows the amino-naphthyridine to partition solely based on polarity.
-
Verdict: High utility for routine synthetic monitoring.[3]
-
Drawback: TEA is difficult to remove and can quench fluorescence detection at 366 nm.
-
System C: The "Bonded Phase" Method (High Precision)
-
Stationary Phase: HPTLC-NH
(Aminopropyl-modified Silica). -
Mobile Phase: Ethyl Acetate / n-Heptane (Gradient or Isocratic mix).
-
Performance: Excellent.
-
Mechanism:[2] The stationary phase is already basic. This eliminates the need for toxic amine modifiers in the mobile phase and provides a "pseudo-normal phase" separation driven by hydrogen bonding.
-
Verdict: The Gold Standard for final purity validation.
-
Comparative Data Summary
| Metric | System A (Std Silica) | System B (Silica + TEA) | System C (HPTLC-NH |
| Spot Morphology | Elongated Streak | Compact Oval | Circular / Sharp |
| Tailing Factor ( | > 2.5 (Fail) | 1.1 – 1.3 (Pass) | 1.0 – 1.1 (Ideal) |
| Resolution ( | < 0.5 | 1.5 – 2.0 | > 2.5 |
| Fluorescence (366nm) | High | Diminished (Quenching) | High (Native) |
| Detection Limit | 500 ng | 50 ng | 10 ng |
Validated Experimental Protocol: The "Triangulation" Method
To authoritatively claim "purity," you cannot rely on a single elution. You must use the Triangulation Method , utilizing orthogonal selectivity.
Step 1: Sample Preparation
-
Concentration: Prepare a
solution in MeOH or DCM. -
Overload Check: Prepare a 10x dilution (
). -
Why? High concentrations can mask impurities in the center of the spot. The dilute spot reveals the true morphology.
Step 2: The Co-Spot (Critical Validation)
Never run the product alone. You must run three lanes:
-
Lane 1: Starting Material (SM).
-
Lane 2: Co-Spot (SM + Product).
-
Lane 3: Product.
-
Success Criterion: Lane 2 must show two distinct spots (figure-eight or complete separation). If Lane 2 is a single spot, your system lacks the resolution to validate purity.
Step 3: Visualization (Multi-Mode)
Amino-naphthyridines are often fluorescent. Use this to your advantage.
-
UV 254 nm: Visualizes the aromatic core (dark spot on green background).
-
UV 366 nm: Many amino-naphthyridines emit blue/cyan fluorescence. Impurities often fluoresce at different wavelengths (yellow/orange).
-
Chemical Stain:
Workflow Visualization
The following diagram outlines the logical decision tree for selecting and validating the purity method.
Caption: Decision tree for optimizing TLC conditions for basic heterocycles. Note the loop from "Fail" to modified systems.
Troubleshooting & Self-Validation
The "Ghost Spot" Phenomenon
Symptom: A faint spot appears at the baseline or solvent front that wasn't there before. Cause: Decomposition on the silica.[6] Acidic silica can catalyze hydrolysis or oxidation of amino-naphthyridines. Validation (2D-TLC):
-
Spot sample in the bottom-left corner of a square plate.
-
Run solvent in Direction 1.
-
Dry plate, rotate 90°, and run the same solvent in Direction 2.
-
Result: Pure, stable compounds align on the diagonal. Off-diagonal spots indicate decomposition during the run.[7]
Detection Limits
Do not assume "No Spot = Pure."
-
Amino-naphthyridines have high extinction coefficients.
-
Validation: Spot a standard at 0.1% concentration relative to your main spot. If you cannot see the 0.1% spot, your visualization method is not sensitive enough to claim >99% purity.
References
-
Sherma, J. (2000). Thin-Layer Chromatography of Basic Drugs on Silica Gel with Mobile Phases Containing Ammonia or Triethylamine. Journal of Liquid Chromatography & Related Technologies.
-
Chemistry LibreTexts. (2022). TLC - Identity and Purity: Co-spotting and Analysis.
-
Reziæ, I., et al. (2005). Optimization of the TLC Separation of Amino Acids and Heterocycles. Journal of Planar Chromatography.
-
National Institutes of Health (NIH). (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements.
-
Macherey-Nagel. TLC Visualization Reagents and Spray Protocols.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Macherey-Nagel TLC Spray Visualization Reagents Rubeanic acid | Buy Online | Macherey-Nagel™ | Fisher Scientific [fishersci.fi]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
Safety Operating Guide
2,7-Naphthyridin-4-amine: Proper Disposal & Handling Procedures
[1][2][3][4]
Executive Summary & Hazard Context
2,7-Naphthyridin-4-amine (and its structural isomers like 1,7-naphthyridin-4-amine) belongs to a class of diazanaphthalenes often utilized as scaffolds in kinase inhibitor development.[1] While specific Safety Data Sheets (SDS) for this exact isomer are often sparse in public databases, structural activity relationship (SAR) analysis mandates that we treat this compound with the same rigor as its highly toxic analog, 4-Aminopyridine (4-AP) .[1]
Operational Directive: In the absence of isomer-specific toxicological data, you must apply the Precautionary Principle . Manage this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a potential neurotoxin until proven otherwise.
Chemical Identity & Properties
| Property | Detail | Relevance to Disposal |
| Chemical Structure | Heterocyclic Aromatic Amine | Basic nitrogen atoms; incompatible with acids and oxidizers.[1][2] |
| Physical State | Solid (Powder) | Dust generation is a primary inhalation risk during transfer to waste.[1] |
| Acidity/Basicity | Weak Base (pKb ~8-9 estimated) | Do not mix with strong acids in waste streams (exotherm risk).[1] |
| Solubility | Moderate in DMSO/Methanol; Low in Water | Aqueous disposal is strictly prohibited .[1] |
| RCRA Status | Not Specifically Listed (Likely D001/Toxic) | Treat as Hazardous Waste (Organic Base) . |
Hazard Assessment & Segregation Logic
The primary failure mode in disposing of heterocyclic amines is improper segregation. Mixing 2,7-naphthyridin-4-amine with nitrosating agents (e.g., nitrites) can form carcinogenic nitrosamines .[1] Mixing with strong acids can cause heat generation that compromises waste container integrity.
Critical Incompatibilities
-
Strong Acids: Sulfuric acid, Hydrochloric acid (Exothermic neutralization).
-
Oxidizers: Peroxides, Nitrates (Fire/Explosion hazard).
-
Nitrosating Agents: Sodium nitrite (Formation of carcinogens).
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Accumulation
Goal: Stabilize the waste at the point of generation.
-
Solid Waste (Contaminated Consumables):
-
Place all contaminated weigh boats, gloves, and paper towels into a clear, 6-mil polyethylene bag .[1]
-
Seal the bag with tape and place it inside a secondary rigid container (fiber drum or HDPE bucket) labeled "Hazardous Waste - Toxic Solids."
-
Why: Double-bagging prevents fugitive dust release when the drum is compacted or moved.
-
-
Liquid Waste (Mother Liquors/Rinsates):
-
Solvent Selection: Most syntheses use DMSO or Methanol. Ensure the waste container is compatible (HDPE or Amber Glass).
-
pH Check: Verify the waste stream is Basic (pH > 8) or Neutral. If acidic, neutralize slowly before adding to the main amine waste carboy to prevent "geysering" in the container.
-
Labeling: Mark the container clearly: "Hazardous Waste - Organic Alkali - Contains 2,7-naphthyridin-4-amine."[1]
-
Phase 2: Deactivation (Spill Contingency)
If a spill occurs, do not simply wipe it up.[1]
-
Isolate: Evacuate the immediate area to let dust settle (15 mins).
-
PPE: Wear Tyvek sleeves, double nitrile gloves, and an N95 or P100 respirator.
-
Wet Method: Cover the powder with a paper towel dampened with 1M Hydrochloric Acid (dilute) . This converts the free amine to the hydrochloride salt, reducing volatility and dusting potential.
-
Cleanup: Scoop the damp material into the solid waste drum. Wash the surface with soap and water.[3]
Phase 3: Final Disposal (EHS Handoff)
-
Method: Incineration is the only acceptable destruction method for heterocyclic aromatics to ensure complete ring cleavage.
-
Prohibition: Never pour down the drain. These compounds are toxic to aquatic life (aquatic toxicity category 1 for many analogs).
Visual Workflow: Decision Logic
The following diagram illustrates the segregation logic required to prevent accidents during the disposal of 2,7-naphthyridin-4-amine.
Figure 1: Segregation and disposal decision tree.[1] Note the critical pH check step to prevent accidental exothermic reactions in waste carboys.
Regulatory & Compliance Framework
Although 2,7-naphthyridin-4-amine may not be explicitly listed on the EPA's P-List (acutely toxic) or U-List (toxic), it must be classified under the "Mixture Rule" and "Derived-From Rule" if used in solution.[1]
-
EPA Waste Codes (US):
-
If dissolved in Methanol/Acetonitrile: D001 (Ignitable).
-
If exhibiting toxicity characteristic (via TCLP): D008 (Lead) or similar is unlikely, but D003 (Reactivity) applies if mixed with cyanides/sulfides.
-
Best Practice: Label as "Non-Regulated Chemical Waste" only if independent testing proves non-toxicity. Otherwise, default to "Hazardous Waste - Toxic, N.O.S.[1] (Not Otherwise Specified)."
-
-
Transport (DOT):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 442503, Acanthicifoline (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
